Boiling Point Differentiation from the Linear, Unsubstituted Analog 6-Octyn-2-ol
The 3-methyl branch in 3-Methyloct-6-yn-2-ol significantly reduces intermolecular hydrogen bonding compared to a linear analog, leading to a lower predicted boiling point. This property is critical for purification by distillation. The predicted boiling point of 3-Methyloct-6-yn-2-ol is 201.4±23.0 °C [1], whereas the predicted boiling point for the linear, unsubstituted analog 6-Octyn-2-ol is 209.5±23.0 °C . This difference facilitates separation from unreacted linear precursors or byproducts.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 201.4 ± 23.0 °C |
| Comparator Or Baseline | 6-Octyn-2-ol (linear analog): 209.5 ± 23.0 °C |
| Quantified Difference | Δ ~8.1 °C (lower for the target) |
| Conditions | Predicted values from ACD/Labs Percepta Platform; standard atmospheric pressure. |
Why This Matters
A lower boiling point can translate to reduced energy costs and less thermal stress on the compound during large-scale fractional distillation, making 3-Methyloct-6-yn-2-ol a more practical choice for procurement when distillation is the intended purification method.
- [1] Kuujia.com. Cas no 1564793-40-3 (3-Methyloct-6-yn-2-ol). Computed Properties (ACD/Labs Percepta Platform). View Source
